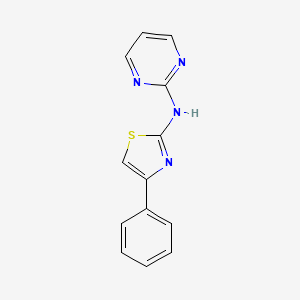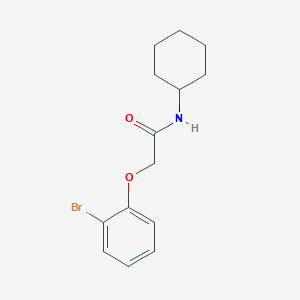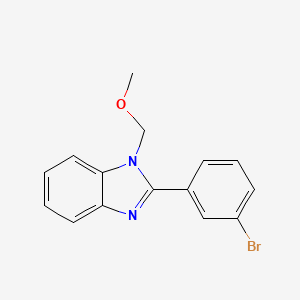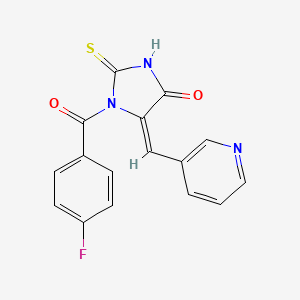
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings, making it a versatile molecule with unique properties.
作用機序
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine is complex and not fully understood. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can interact with various enzymes and proteins in the body, including DNA topoisomerases and histone deacetylases. These interactions can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
実験室実験の利点と制限
One of the advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its versatility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be used in a variety of assays, including cell viability assays and enzyme inhibition assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has a low toxicity profile, making it a safe compound to work with in the laboratory.
One limitation of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its solubility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has low solubility in water, which can make it difficult to work with in certain assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be expensive to synthesize, which may limit its use in certain research projects.
将来の方向性
There are numerous future directions for research involving N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. One area of research could focus on the development of new anticancer therapies based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. Additionally, research could focus on the development of new antibiotics based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine's antimicrobial properties. Finally, research could focus on the development of new methods for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine that are more cost-effective and environmentally friendly.
合成法
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be achieved through a variety of methods, including the reaction of 2-aminopyrimidine with 4-bromoacetophenone, followed by cyclization with thiourea. Another method involves the reaction of 2-aminopyrimidine with 4-bromobenzaldehyde, followed by cyclization with thiourea. These methods have been optimized to achieve high yields of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine with minimal impurities.
科学的研究の応用
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been the subject of numerous scientific studies due to its potential applications in the medical and pharmaceutical industries. One area of research has focused on the use of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine as an anticancer agent. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-phenyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-5-10(6-3-1)11-9-18-13(16-11)17-12-14-7-4-8-15-12/h1-9H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLSOIFCVZTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-N-(pyrimidin-2-yl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)


![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)

![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)